3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is an organic compound that features a bromophenyl group, a furan ring, and a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and furan intermediates. One common method involves the bromination of phenyl compounds followed by the introduction of the furan ring through a series of cyclization reactions. The final step involves the coupling of the bromophenyl and furan intermediates with a methoxyethyl chain under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to remove impurities and achieve the desired chemical specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the furan ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide
- 3-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide
- 3-(2-iodophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the bromophenyl group and the furan ring provides a distinct structural framework that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-20-15(14-7-4-10-21-14)11-18-16(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,15H,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNNTEOWFWKLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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